molecular formula C12H10ClN3O3 B5168790 6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine

6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine

Cat. No.: B5168790
M. Wt: 279.68 g/mol
InChI Key: PCQWUSKKLBNBKJ-UHFFFAOYSA-N
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Description

6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom, a nitro group, and an amine group attached to a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine typically involves the following steps:

    Nitration: The starting material, 2-amino-6-chloropyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pyridine ring.

    Amination: The nitrated product is then subjected to a nucleophilic aromatic substitution reaction with 2-methoxyaniline in the presence of a base such as potassium carbonate. This step introduces the 2-methoxyphenyl group at the nitrogen atom of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amination steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Thiols or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: 6-chloro-N-(2-methoxyphenyl)-3-aminopyridin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

    Receptor Modulation: It may also modulate the activity of certain receptors by binding to them and altering their conformation or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for the development of new compounds with tailored biological activities and material properties.

Properties

IUPAC Name

6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-19-10-5-3-2-4-8(10)14-12-9(16(17)18)6-7-11(13)15-12/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQWUSKKLBNBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=CC(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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